4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine is a piperidine derivative featuring a phenoxy group substituted with chlorine and trifluoromethyl groups at the 2- and 4-positions, respectively. This structural configuration is critical for its physicochemical properties, such as solubility and lipophilicity, and may influence biological activity in medicinal or agrochemical contexts .
Properties
CAS No. |
647014-09-3 |
|---|---|
Molecular Formula |
C13H15ClF3NO3S |
Molecular Weight |
357.78 g/mol |
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C13H15ClF3NO3S/c1-22(19,20)18-6-4-10(5-7-18)21-12-3-2-9(8-11(12)14)13(15,16)17/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
AXFXSOLDPQRENC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable piperidine derivative under specific conditions to form the phenoxy-piperidine intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s phenoxy and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Cores
Compound A : Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy] (Synonym: SureCN1471706)
- Key Differences: The sulfonyl group is attached to a 3-chlorophenyl ring instead of methanesulfonyl. The phenoxy group retains the 2-trifluoromethyl substituent but lacks the 4-chloro group.
- The absence of a 4-chloro substituent on the phenoxy ring may alter electronic effects and receptor binding.
Compound B : 1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride
- Key Differences: Replaces the phenoxy group with a chloromethyl-substituted phenyl ring. The trifluoromethyl group is directly attached to the piperidine ring.
- The trifluoromethyl-piperidine configuration may enhance lipophilicity but reduce solubility compared to the target compound.
Functional Analogues with Heterocyclic Cores
Compound C : Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)
- Key Differences :
- Benzamide core instead of piperidine.
- Contains hexafluoropropoxyl and dichlorophenyl groups.
- Implications :
Compound D : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Key Differences: Pyridine core with amino and substituted phenyl groups. Lacks sulfonyl and trifluoromethyl groups.
- Implications: The pyridine ring and amino group improve π-π stacking and hydrogen bonding, favoring interactions with nucleic acids or enzymes, as seen in antimicrobial studies .
Biological Activity
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine, with the CAS number 647014-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine is C₁₃H₁₅ClF₃NO₃S. The compound features a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that includes both chloro and trifluoromethyl substituents.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-inflammatory agent, its effects on metabolic pathways, and its cytotoxic properties against cancer cell lines.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. For instance, the presence of the trifluoromethyl group can enhance lipophilicity and receptor binding affinity, potentially leading to increased anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a similar potential for 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine.
Cytotoxic Activity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. In particular, studies have indicated that derivatives with piperidine structures can exhibit significant cytotoxicity against human cancer cells. For example, a related compound demonstrated IC₅₀ values in the low micromolar range against several tumor cell lines, indicating that 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine may also possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances biological activity by increasing the electron deficiency of the aromatic system, which may improve binding to target proteins.
- Piperidine Ring Modifications : Alterations to the piperidine ring can significantly affect pharmacokinetics and receptor interactions. Modifications that enhance lipophilicity or alter steric hindrance can lead to improved efficacy.
Case Studies
Several case studies have highlighted the potential applications of compounds similar to 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine:
- Anti-Cancer Studies : A study on related piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models. The compounds were able to induce apoptosis in cancer cells through caspase activation pathways.
- Metabolic Disorders : Another study investigated the effects of similar compounds on metabolic pathways related to obesity and diabetes. Results indicated that these compounds could modulate insulin signaling pathways, leading to improved glucose uptake in adipocytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
